molecular formula C13H11NO2S2 B027733 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde CAS No. 100727-39-7

4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

Cat. No. B027733
M. Wt: 277.4 g/mol
InChI Key: YBNKADUMLCYNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde, also known as thioflavin T, is a fluorescent dye that is commonly used in scientific research. Thioflavin T is a versatile compound that has a wide range of applications in various fields of science, including biochemistry, molecular biology, and neuroscience.

Mechanism Of Action

Thioflavin T binds to amyloid fibrils through a process known as intercalation. The compound inserts itself between the individual protein molecules that make up the fibril, causing a conformational change that results in the emission of a fluorescent signal. This process is specific to amyloid fibrils and does not occur with other types of proteins.

Biochemical And Physiological Effects

Thioflavin T has no known biochemical or physiological effects on living organisms. The compound is non-toxic and does not interact with cellular processes in any significant way. However, it is important to note that 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a fluorescent dye and should be used with caution in experiments involving living cells or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is its high sensitivity and specificity for amyloid fibrils. The compound is able to detect fibrils at very low concentrations, making it a powerful tool for studying the formation and progression of amyloid-related diseases. However, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T has some limitations in lab experiments. For example, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is not able to differentiate between different types of amyloid fibrils, which can limit its usefulness in certain research applications.

Future Directions

There are several future directions for 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T research. One area of interest is the development of new fluorescent probes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T in diagnostic and therapeutic applications for amyloid-related diseases. Finally, there is a need for more research into the mechanism of action of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T and its interactions with amyloid fibrils.

Synthesis Methods

Thioflavin T is synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sulfuric acid. The resulting product is then treated with ethyl iodide to form the final compound. The synthesis of 4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde T is a relatively simple process that can be performed in a laboratory setting.

Scientific Research Applications

Thioflavin T is widely used in scientific research as a fluorescent probe for detecting amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. Thioflavin T is able to bind to these fibrils and emit a fluorescent signal, making it a useful tool for studying the formation and progression of these diseases.

properties

CAS RN

100727-39-7

Product Name

4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

Molecular Formula

C13H11NO2S2

Molecular Weight

277.4 g/mol

IUPAC Name

4-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde

InChI

InChI=1S/C13H11NO2S2/c1-2-14-12(16)11(18-13(14)17)7-9-3-5-10(8-15)6-4-9/h3-8H,2H2,1H3

InChI Key

YBNKADUMLCYNBY-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)C=O)SC1=S

synonyms

4-[(3-ETHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]BENZALDEHYDE

Origin of Product

United States

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